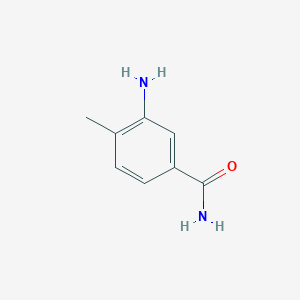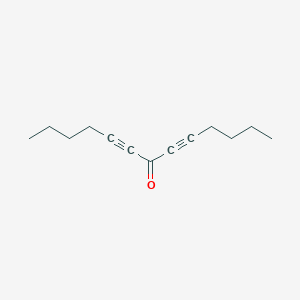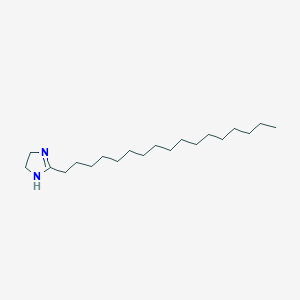
2-Heptadecyl-2-imidazoline
Descripción general
Descripción
2-Heptadecyl-2-imidazoline is a compound that belongs to the class of imidazolines, which are characterized by the presence of a unique five-membered ring containing two nitrogen atoms at non-adjacent positions. The heptadecyl chain indicates a long hydrophobic tail, which is significant in the compound's interaction with various surfaces and molecules.
Synthesis Analysis
The synthesis of imidazoline derivatives typically involves the condensation of amines with aldehydes or ketones. In the context of the provided data, the imidazolines discussed were derived from diethylenetetramine and tetraethylenepentamine, suggesting a multi-step synthetic process that includes the formation of the imidazoline ring followed by the attachment of the heptadecyl pendant. The exact synthetic details are not provided, but such processes are generally aimed at optimizing yield and purity of the final product .
Molecular Structure Analysis
The molecular structure of 2-heptadecyl-2-imidazoline is not explicitly detailed in the provided data. However, the general structure of imidazolines is known to be stabilized by the presence of the imidazoline ring. The heptadecyl chain likely extends from the ring, providing hydrophobic character to the molecule. Structural confirmation is typically achieved through spectroscopic methods such as NMR, as mentioned in the synthesis of related imidazo[1,2-a]quinoxalines .
Chemical Reactions Analysis
The reactivity of imidazoline derivatives can vary widely depending on the substituents attached to the imidazoline ring. The provided data does not detail specific reactions of 2-heptadecyl-2-imidazoline, but related compounds have been shown to undergo diverse reactions such as electrophilic substitution, lithiation, and halogen-metal exchange . These reactions are useful for further functionalizing the compound or for probing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-heptadecyl-2-imidazoline are influenced by its long hydrophobic tail and the imidazoline ring. The compound exhibits excellent inhibition efficiencies against the corrosion of mild steel in a carbon dioxide-saturated saline medium, which suggests strong adsorption to the steel surface and the formation of a protective layer. The inhibition efficiencies increase with temperature, indicating a possible endothermic adsorption process or increased surface coverage at higher temperatures. The critical molar concentration is a key parameter in determining the effectiveness of the compound as a corrosion inhibitor .
Relevant Case Studies
The study of heptadecyl-tailed imidazolines as corrosion inhibitors in a carbon dioxide-saturated saline medium serves as a relevant case study for the application of 2-heptadecyl-2-imidazoline. The research demonstrates the compound's potential in industrial applications where corrosion resistance is crucial. The high inhibition efficiencies reported for the imidazolines, particularly at elevated temperatures, highlight their suitability for harsh environments where corrosion is a significant concern .
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Imidazoline derivative compounds, including 2-heptadecyl-2-imidazoline, have been found effective as corrosion inhibitors, particularly for carbon steel in environments like 1% NaCl solution. Their ability to minimize corrosion, especially carbon dioxide induced corrosion in oilfield mining, has been emphasized. Studies have shown varying degrees of corrosion inhibition efficiency depending on the specific compound and its concentration (Wahyuningrum et al., 2008).
Inhibitor for Carbon Steel Corrosion : Research on 2-heptadecyl-2-imidazoline derivatives has demonstrated their utility as corrosion inhibitors for low carbon steel, particularly in acidic environments like 15% HCl solution. Their effectiveness is influenced by factors such as temperature, flow conditions, and the length of the hydrocarbon chain (Solomon et al., 2020).
Fungicide Mechanism : One study investigated the mechanism of action of 2-heptadecyl-2-imidazoline as a fungicide. The research focused on its potential interference with the synthesis of histidine or purines in fungi, suggesting its effectiveness may be due to competitive inhibition (West & Wolf, 1955).
Applications in Catalysis : The structural diversity of 2-imidazolines, including 2-heptadecyl-2-imidazoline, has made them of interest in homogeneous catalysis. Their ability to be fine-tuned for electronic effects makes them valuable as ligands in catalytic processes (Liu & Du, 2009).
Synthesis of Complexes with Transition Metals : Imidazolines have been utilized to support transition metal complexes. These complexes have applications in fields like olefin polymerization and alkyne metathesis (Wu & Tamm, 2014).
Green Synthesis Approaches : Sustainable synthesis of 2-imidazoline derivatives has been explored, highlighting environmentally friendly methods for producing these compounds (Phuong et al., 2017).
Biomedical and Pharmaceutical Applications : Beyond their use in catalysis and corrosion inhibition, 2-imidazolines are also recognized in medicinal chemistry for their broad range of applications, including as potential therapeutic agents (Deep et al., 2016).
Corrosion Inhibitor Film Studies : Electrochemical impedance spectroscopy has been used to study the formation and destruction of corrosion inhibitor films made from imidazoline, providing insights into their performance and mechanisms (Tan et al., 1996).
Propiedades
IUPAC Name |
2-heptadecyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVGSSQICKMAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043769 | |
| Record name | 2-Heptadecyl-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptadecyl-2-imidazoline | |
CAS RN |
105-28-2 | |
| Record name | 2-Heptadecylimidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyodin base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptadecyl-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2-heptadecyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYODIN BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ428Y1537 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




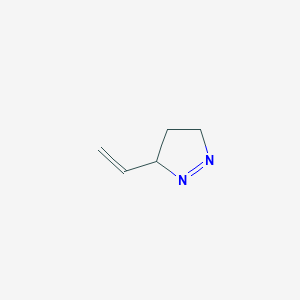
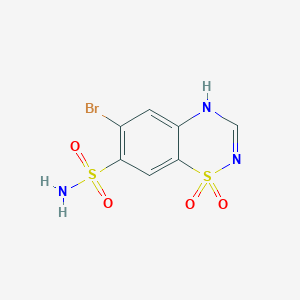

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

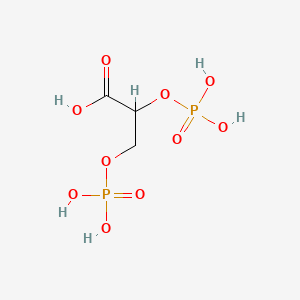
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)

